4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
The compound 4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one features a fused cyclopenta[g]chromen-2-one core substituted with a 3-amino-1-benzofuran moiety. This structure combines a bicyclic chromenone system with a benzofuran group, introducing unique electronic and steric properties.
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c21-19-13-6-1-2-7-16(13)24-20(19)15-10-18(22)23-17-9-12-5-3-4-11(12)8-14(15)17/h1-2,6-10H,3-5,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPBGMJSEHDYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by further functionalization to introduce the amino group and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog: 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one
Key Structural Differences :
- Substituents: The analog in contains a bromophenyl group, nitro (-NO₂), and methylamino (-NHCH₃) substituents, whereas the target compound features a benzofuran ring with an amino (-NH₂) group.
- Electronic Effects: The bromophenyl and nitro groups are electron-withdrawing, while the amino group in the target compound is electron-donating, altering charge distribution and reactivity.
- Hydrogen Bonding: The analog forms N—H⋯O hydrogen bonds, creating an intramolecular S(6) ring motif . The target compound’s amino group may participate in similar interactions but with distinct geometry due to steric constraints from the benzofuran ring.
Crystallographic Comparison :
Hydrogen Bonding and Crystal Packing
- : Hydrogen bonding patterns (e.g., S(6), R₃³(9)) are critical for stabilizing crystal structures. The target compound’s amino group may form N—H⋯O bonds with the chromenone carbonyl, similar to ’s intramolecular interactions. However, the benzofuran’s bulkiness could reduce packing efficiency compared to the bromophenyl analog .
- Crystal Packing : ’s compound forms hexagonal layers via intermolecular N—H⋯O bonds. The target compound might exhibit less symmetric packing due to steric hindrance from the benzofuran ring.
Computational and Crystallographic Tools
- SHELX Software : Used in for structure refinement. The target compound’s crystallography would similarly rely on SHELXL for small-molecule refinement and SHELXE for phasing .
- Structure Validation : Tools highlighted in ensure accuracy in bond lengths, angles, and hydrogen placement, critical for comparing substituent effects across analogs .
Biological Activity
4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that integrates a benzofuran moiety with a cyclopentachromene framework. Its molecular formula is , indicating the presence of both nitrogen and oxygen functionalities that may contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under acidic or basic conditions.
- Reduction Reactions : Key steps often involve the reduction of intermediates to yield the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Anticancer Activity
Studies have shown that derivatives of benzofuran compounds often exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on tubulin polymerization, disrupting mitotic spindle formation and inducing apoptosis in cancer cells such as A549 and HeLa .
2. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological properties, including psychoactive effects. It may interact with neurotransmitter systems, influencing mood and cognitive functions.
3. Anti-inflammatory Properties
Preliminary studies suggest that related benzofuran derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Tubulin Inhibition : A study evaluated the antiproliferative activities of benzofuran derivatives against various cancer cell lines. The most potent compound exhibited IC50 values ranging from to , indicating strong anticancer potential .
- Neuropharmacological Assessment : Research has shown that certain benzofuran derivatives can modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Neuropharmacological |
| Related Benzofuran Derivative | Structure | Antiproliferative effects |
| Other Benzofuran Compounds | Structure | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
